2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Overview
Description
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is a chemical compound that belongs to the class of chromanes It is characterized by the presence of a chloro group, a fluoro group, and a chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone typically involves the reaction of 6-fluoro-2H-chromene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The chroman ring can be oxidized to form corresponding chromone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted ethanone derivatives.
Oxidation Reactions: Formation of chromone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]
- Nebivolol
- 6-fluoro-2H-chromene
Uniqueness
Its chloro and fluoro substituents provide distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,11H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVVMUMDLHKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178798 | |
Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943126-72-5 | |
Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943126-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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